Cas no 941878-09-7 (N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-nitro-N-(pyridin-2-yl)methylbenzamide)

N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-nitro-N-(pyridin-2-yl)methylbenzamide Chemical and Physical Properties
Names and Identifiers
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- N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide
- N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-nitro-N-(pyridin-2-yl)methylbenzamide
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- Inchi: 1S/C22H18N4O4S/c1-2-30-18-10-6-11-19-20(18)24-22(31-19)25(14-16-8-3-4-12-23-16)21(27)15-7-5-9-17(13-15)26(28)29/h3-13H,2,14H2,1H3
- InChI Key: BTPZFQBISAVDAJ-UHFFFAOYSA-N
- SMILES: C(N(C1=NC2=C(OCC)C=CC=C2S1)CC1=NC=CC=C1)(=O)C1=CC=CC([N+]([O-])=O)=C1
N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-nitro-N-(pyridin-2-yl)methylbenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2738-0254-10mg |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-nitro-N-[(pyridin-2-yl)methyl]benzamide |
941878-09-7 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2738-0254-5μmol |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-nitro-N-[(pyridin-2-yl)methyl]benzamide |
941878-09-7 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2738-0254-20μmol |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-nitro-N-[(pyridin-2-yl)methyl]benzamide |
941878-09-7 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2738-0254-1mg |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-nitro-N-[(pyridin-2-yl)methyl]benzamide |
941878-09-7 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2738-0254-2mg |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-nitro-N-[(pyridin-2-yl)methyl]benzamide |
941878-09-7 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
A2B Chem LLC | BA78265-5mg |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-nitro-N-[(pyridin-2-yl)methyl]benzamide |
941878-09-7 | 5mg |
$272.00 | 2024-05-20 | ||
A2B Chem LLC | BA78265-25mg |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-nitro-N-[(pyridin-2-yl)methyl]benzamide |
941878-09-7 | 25mg |
$360.00 | 2024-05-20 | ||
Life Chemicals | F2738-0254-30mg |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-nitro-N-[(pyridin-2-yl)methyl]benzamide |
941878-09-7 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2738-0254-50mg |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-nitro-N-[(pyridin-2-yl)methyl]benzamide |
941878-09-7 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2738-0254-5mg |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-nitro-N-[(pyridin-2-yl)methyl]benzamide |
941878-09-7 | 90%+ | 5mg |
$69.0 | 2023-05-16 |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-nitro-N-(pyridin-2-yl)methylbenzamide Related Literature
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Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974
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Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
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Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
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Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
Additional information on N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-nitro-N-(pyridin-2-yl)methylbenzamide
Comprehensive Overview of N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-nitro-N-(pyridin-2-yl)methylbenzamide (CAS No. 941878-09-7)
N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-nitro-N-(pyridin-2-yl)methylbenzamide (CAS No. 941878-09-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and potential applications. This compound belongs to the benzothiazole and pyridine derivative families, which are known for their diverse biological activities. Researchers are particularly interested in its nitro-substituted benzamide moiety, which may contribute to its interaction with various biological targets.
The compound's CAS number 941878-09-7 serves as a critical identifier in chemical databases, ensuring precise tracking in scientific literature and regulatory documentation. Its complex name reflects its intricate molecular architecture, combining an ethoxy-benzothiazole core with a pyridinylmethyl group and a nitrobenzamide side chain. Such structural complexity often correlates with high specificity in binding to enzymes or receptors, making it a candidate for drug discovery programs targeting conditions like inflammation or microbial infections.
Recent trends in AI-driven drug discovery have highlighted the importance of compounds like N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-nitro-N-(pyridin-2-yl)methylbenzamide. Machine learning models frequently analyze such structures to predict their ADMET properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity), addressing common user queries about "drug-likeness" and "bioavailability optimization". The nitro group in particular sparks discussions about prodrug potential – a hot topic in medicinal chemistry circles.
From a synthetic chemistry perspective, the benzothiazole-pyridine hybrid structure presents interesting challenges that resonate with current green chemistry initiatives. Researchers are exploring catalyst-free methods and microwave-assisted synthesis to produce such compounds more sustainably – addressing another frequent search theme: "environmentally friendly organic synthesis". The ethoxy substitution pattern also invites investigation into how electron-donating groups affect the compound's electronic properties and reactivity.
Analytical characterization of CAS 941878-09-7 typically involves advanced techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR spectroscopy, which are perennial search keywords among chemistry professionals. The compound's chromatographic behavior and fragmentation patterns provide valuable data for method development in analytical laboratories. These aspects connect to broader industry concerns about impurity profiling and quality control in fine chemical production.
In material science applications, the conjugated system present in this molecule has sparked interest for potential use in organic electronics. The push-pull electron effects created by the nitrobenzamide and benzothiazole components suggest possible applications in photovoltaic materials or molecular sensors. This aligns with growing searches for "bio-inspired functional materials" and "small molecule optoelectronics" across scientific databases.
Patent landscapes reveal that derivatives of N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-nitro-N-(pyridin-2-yl)methylbenzamide have been claimed in various intellectual property filings, particularly in areas related to crop protection and veterinary medicines. This connects to trending searches about "next-generation agrochemicals" and "anti-parasitic agents". The compound's structural features suggest possible modes of action involving enzyme inhibition or receptor modulation, though specific biological data remains proprietary in many cases.
From a safety perspective, proper handling of 941878-09-7 requires standard laboratory precautions, with particular attention to its nitro aromatic component. This addresses common workplace safety queries about "handling nitro compounds" and "benzothiazole derivatives storage". Material Safety Data Sheets (MSDS) for such compounds typically emphasize personal protective equipment requirements and compatibility with common solvents – information frequently sought by laboratory personnel.
The commercial availability of CAS 941878-09-7 through specialty chemical suppliers makes it accessible for research purposes, though its custom synthesis remains an active area for contract research organizations. This intersects with popular search terms like "bulk pharmaceutical intermediates" and "structure-activity relationship studies". Pricing and scale-up feasibility are common considerations for organizations evaluating this compound for development programs.
Looking forward, the scientific community continues to explore the potential of N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-nitro-N-(pyridin-2-yl)methylbenzamide and its analogs. Emerging areas like fragment-based drug design and chemical biology probes may find value in its distinctive scaffold. As computational chemistry tools become more sophisticated, virtual screening campaigns will likely generate new hypotheses about this compound's applications – keeping it relevant in answering contemporary questions about "molecular diversity" and "privileged structures" in drug discovery.
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